molecular formula C15H17N3O2S B2862874 N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide CAS No. 1421584-61-3

N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide

Cat. No. B2862874
CAS RN: 1421584-61-3
M. Wt: 303.38
InChI Key: RQYAWZSGUVGVCT-UHFFFAOYSA-N
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Description

Methylamino- and dimethylaminoquinolines are often used as textbook compounds for considering such fundamental aspects of heterocyclic chemistry as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions . They are frequently studied in the context of medicinal chemistry and design of new materials .


Synthesis Analysis

The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring most often has been achieved by using the classic methods for quinoline ring assembly from suitable aniline type precursors . One of such methods is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .


Molecular Structure Analysis

These compounds are protonated depending on the substituents primarily at the quinoline ring nitrogen atom or at the peri dimethylamino groups . In the latter case, these compounds can be characterized as proton sponges .


Chemical Reactions Analysis

These compounds participate in both electrophilic and nucleophilic substitution reactions . They also exhibit reactions similar to benzene and pyridine .

properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-18(2)12-4-3-11-17-21(19,20)14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYAWZSGUVGVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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